3-Nitropropanol

Description

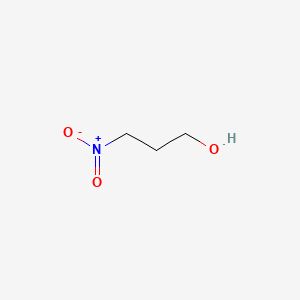

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPKQZWSIMXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179852 | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25182-84-7 | |

| Record name | 3-Nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9284XW200I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitropropanol: Discovery, Toxicity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) is a potent neurotoxin naturally occurring in a variety of leguminous plants, most notably within the Astragalus genus. Its discovery is historically linked to significant livestock poisoning events, prompting extensive research into its toxicology and mechanism of action. This technical guide provides a comprehensive overview of 3-NPOH, including its discovery, historical context, quantitative toxicity data, detailed experimental protocols for its analysis, and an in-depth look at the molecular signaling pathways it perturbs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, neurodegenerative disease, and natural product chemistry.

Discovery and History

The investigation into this compound (3-NPOH) was initiated due to widespread incidents of livestock poisoning. For many years, the ingestion of certain plant species, particularly from the Astragalus (milkvetch) genus, resulted in significant economic losses for the agricultural industry.[1][2][3] It was discovered that these plants contained aliphatic nitro compounds that, within the digestive systems of ruminant animals, would be metabolized into 3-NPOH and the even more toxic 3-nitropropionic acid (3-NPA).[1][4]

Early research identified miserotoxin (B1213852), the β-D-glucoside of 3-NPOH, as a primary toxic constituent in many of these plants.[1][2] The hydrolysis of miserotoxin within the rumen releases the aglycone, 3-NPOH.[1] While 3-NPOH itself is not inherently toxic to mammals, it is readily metabolized by hepatic alcohol dehydrogenase to 3-NPA.[4] This conversion is a critical step in the toxic cascade, as 3-NPA is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[4]

Quantitative Data

Toxicity Data

The toxicity of 3-NPOH is intrinsically linked to its metabolic conversion to 3-NPA. The following tables summarize the available quantitative toxicity data for 3-NPA and the related compound 3-nitrooxypropanol (3-NOP). It is important to note that while 3-NOP is structurally related, its primary toxicological concern is different from that of 3-NPOH.

| Compound | Species | Route of Administration | LD50 | Reference |

| 3-Nitropropionic Acid (3-NPA) | Not Specified | Oral | 60 - 120 mg/kg | [5] |

| 3-Nitrooxypropanol (3-NOP) | Rat | Oral | Not Specified | [6][7] |

| Compound | Species | Study Duration | NOAEL | Reference |

| 3-Nitrooxypropanol (3-NOP) | Rat | 52-week chronic toxicity | 100 mg/kg bw/day | [6][7] |

| 3-Nitrooxypropanol (3-NOP) | Rat | 104-week chronic toxicity/carcinogenicity | 100 mg/kg bw/day | [6][7] |

| 3-Nitrooxypropanol (3-NOP) | Rat | Two-generation reproductive toxicity | 100 mg/kg bw/day | [6][7] |

Concentration in Plant Species

The concentration of 3-NPOH and its precursor, miserotoxin, can vary significantly among different Astragalus species and even within the same species depending on the growth stage and environmental conditions.

| Plant Species | Compound | Concentration (mg NO2/g dry weight) | Reference |

| Astragalus falcatus (Sicklepod Milkvetch) | Nitro compounds | >60 (leaves, early July to late August) | [8] |

| Astragalus falcatus (Sicklepod Milkvetch) | Nitro compounds | 14 (leaves, September 18) | [8] |

| Astragalus isfahanicus | This compound (3-NPOH) | 6.6 - 10.5 | [9] |

| Astragalus siliquosus | This compound (3-NPOH) | 6.6 - 10.5 | [9] |

| Astragalus bodeanus | This compound (3-NPOH) | 6.6 - 10.5 | [9] |

| Astragalus emoryanus var. emoryanus (Emory Milkvetch) | This compound (3-NPOH) | 5 - 9 | [9] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the nitration of 3-bromo-1-propanol (B121458).

Protocol: While a detailed, step-by-step protocol was not available in the search results, the general procedure involves the reaction of 3-bromo-1-propanol with a nitrite salt, such as silver nitrite, in an appropriate solvent like acetonitrile. The reaction proceeds via a nucleophilic substitution where the bromide is displaced by the nitro group. The resulting this compound is then purified using standard laboratory techniques such as column chromatography.

Isolation of Miserotoxin from Astragalus Species

Miserotoxin, the glycoside of 3-NPOH, can be isolated from plant material.

Protocol: A specific, detailed protocol for the isolation of miserotoxin was not found in the search results. However, a general procedure can be outlined. Dried and ground plant material from a high-miserotoxin containing Astragalus species is extracted with a solvent such as aqueous methanol. The resulting extract is filtered and concentrated under reduced pressure. The crude extract is then subjected to one or more rounds of column chromatography, using stationary phases like Sephadex or cellulose, to purify the miserotoxin.

Quantitative Analysis by HPLC-UV

A validated method for the simultaneous quantification of 3-NPOH and 3-NPA in plant material has been developed.[10][11]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity Quaternary LC system or equivalent.[10]

-

Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 × 4.6 mm.[10][11]

-

Mobile Phase: pH 3.5 phosphonate (B1237965) buffer.[10][11]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25°C.[12]

-

Injection Volume: 2 µL.[10]

Sample Preparation (Freeze-Dried Plant Material):

-

Weigh a precise amount of the freeze-dried and powdered plant material.

-

Add a defined volume of room temperature water to the sample.

-

Allow the sample to extract for 24 hours at room temperature. This allows for the enzymatic release of free 3-NPOH and 3-NPA from their conjugated forms.[10]

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Calibration:

-

Prepare a series of standard solutions of 3-NPOH and 3-NPA of known concentrations in water.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

The correlation coefficients (R²) should be ≥ 0.9997.[10]

Signaling Pathways and Mechanism of Action

The toxicity of 3-NPOH is mediated by its metabolite, 3-NPA, which is a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4] This inhibition has profound downstream consequences on cellular metabolism and viability.

The inhibition of SDH by 3-NPA leads to a cascade of deleterious cellular events:

-

ATP Depletion: The disruption of the Krebs cycle and the electron transport chain severely impairs the cell's ability to produce ATP, leading to an energy crisis.

-

Oxidative Stress: The dysfunctional electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress.[13]

-

Mitochondrial Permeability Transition Pore (MPTP) Opening: The combination of ATP depletion and oxidative stress can trigger the opening of the MPTP, a non-specific channel in the inner mitochondrial membrane.[6][14][15][16][17] This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

-

Caspase Activation and Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent apoptotic cell death.[7][18][19][20][21] Both caspase-dependent and -independent cell death pathways have been implicated in 3-NPA toxicity.[7]

-

Autophagy: 3-NPA has been shown to induce autophagy, a cellular process of self-digestion, which is linked to the formation of the MPTP.[6][14][15]

-

Nrf2 Pathway Activation: As a response to oxidative stress, the cell activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes.[13][22][23][24][25]

Conclusion

This compound and its active metabolite, 3-nitropropionic acid, represent a significant toxicological threat due to their potent inhibition of cellular respiration. The discovery of these compounds, driven by investigations into livestock poisoning, has paved the way for a deeper understanding of mitochondrial dysfunction and its role in neurodegenerative processes. The detailed methodologies and pathway analyses provided in this guide offer a foundation for further research into the toxicokinetics and toxicodynamics of 3-NPOH, as well as for the development of potential therapeutic interventions for related toxicities and diseases. The continued study of 3-NPOH and its analogues is crucial for both agricultural safety and for advancing our knowledge of fundamental cellular processes.

References

- 1. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 3. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 4. Toxicity and metabolism of the conjugates of this compound and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ruidera.uclm.es [ruidera.uclm.es]

- 7. Caspase-dependent and -independent cell death induced by 3-nitropropionic acid in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 9. scispace.com [scispace.com]

- 10. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and this compound in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and this compound in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pjps.pk [pjps.pk]

- 13. Effect of 3-nitropropionic acid inducing oxidative stress and apoptosis of granulosa cells in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Mechanism of 3-nitropropionic acid-induced membrane permeability transition of isolated mitochondria and its suppression by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-nitropropionic acid-induced mitochondrial permeability transition: comparative study of mitochondria from different tissues and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential caspase activity in the cortex and striatum with chronic infusion of 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of caspase-3 activation and apoptosis is involved in 3-nitropropionic acid-induced ischemic tolerance to transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systemic administration of 3-nitropropionic acid points out a different role for active caspase-3 in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo calpain/caspase cross-talk during 3-nitropropionic acid-induced striatal degeneration: implication of a calpain-mediated cleavage of active caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Naringin modulates oxidative stress and inflammation in 3-nitropropionic acid-induced neurodegeneration through the activation of nuclear factor-erythroid 2-related factor-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protopanaxtriol protects against 3-nitropropionic acid-induced oxidative stress in a rat model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. environmental-expert.com [environmental-expert.com]

The Occurrence of 3-Nitropropanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropanol (3-NPOH) is a potent neurotoxin naturally synthesized by a variety of plant species, posing a significant threat to livestock and holding potential implications for drug development and toxicological studies. This aliphatic nitro compound is often found in its glycosidic form, miserotoxin (B1213852) (3-nitro-1-propyl-β-D-glucopyranoside), which hydrolyzes to release the toxic aglycone, 3-NPOH. Ingestion by ruminants can lead to the metabolic conversion of 3-NPOH to the even more toxic 3-nitropropionic acid (3-NPA), a potent inhibitor of mitochondrial succinate (B1194679) dehydrogenase. This guide provides a comprehensive overview of the natural sources of this compound in plants, quantitative data on its occurrence, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Sources of this compound

This compound and its derivatives are predominantly found in the plant family Fabaceae (legume family) . Several genera are known to contain these toxic compounds. The presence and concentration of these toxins can vary significantly between species, varieties, and even different parts of the same plant.

Key Plant Genera Containing this compound and its Derivatives:

-

Astragalus (Milkvetch): This is the most well-documented genus containing 3-NPOH and its glycoside, miserotoxin. Numerous species of Astragalus are known to be toxic to livestock due to the presence of these compounds.[1][2] Notably, not all Astragalus species produce nitro compounds.[2]

-

Indigofera (Indigo): Several species within this genus have been reported to contain nitro compounds, contributing to their toxicity.[3]

-

Coronilla , Hippocrepis , Lotus , and Securigera : These genera within the Fabaceae family also include species that synthesize 3-NPA, for which 3-NPOH is a potential precursor.

-

Corynocarpus laevigatus (Karaka): The nuts of this New Zealand native tree are a significant source of nitropropanoyl glucosides, including karakin.[4][5][6]

Quantitative Data on this compound and its Derivatives in Plants

The concentration of this compound and its derivatives can vary widely depending on the plant species, variety, stage of growth, and environmental conditions. The data below summarizes available quantitative findings. It is important to note that much of the available quantitative data is for 3-nitropropionic acid (3-NPA), a closely related and more toxic metabolite of 3-NPOH.

| Plant Species | Plant Part | Compound Measured | Concentration | Reference |

| Astragalus canadensis | Freeze-dried aerial parts | This compound (3-NPOH) | Trace amounts detected | [7] |

| Astragalus canadensis | Freeze-dried aerial parts | 3-Nitropropionic acid (3-NPA) | Up to ~1.5 mg/g | [7] |

| Astragalus miser var. oblongifolius | Leaves | Miserotoxin | Highest concentrations found in leaves | [2] |

| Astragalus palenae | Leaves | 3-NPOH and 3-NPA | Both compounds detected | [1] |

| 27 Astragalus species from Argentina | Leaves | This compound (3-NPOH) | Detected upon hydrolysis | [1] |

| Corynocarpus laevigatus (Karaka) | Nuts | Nitropropanoyl glucosides (as 3-NPA) | 50.25 to 138.62 g/kg (5.0-13.9% w/w) | [4][5] |

Experimental Protocols

Accurate detection and quantification of this compound and its glycosides in plant matrices are crucial for toxicological assessment and phytochemical studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Protocol 1: Extraction and HPLC-UV Analysis of this compound and 3-Nitropropionic Acid from Astragalus Species

This protocol is adapted from a validated method for the analysis of 3-NPA and 3-NPOH in Astragalus canadensis.[7]

1. Sample Preparation:

- Freeze-dry fresh plant material (aerial parts).

- Grind the freeze-dried material to a fine powder.

2. Extraction:

- Weigh 0.5 g of the powdered plant material into a centrifuge tube.

- Add 10.0 mL of Milli-Q water.

- Vortex the mixture and shake at room temperature for 24 hours to allow for the enzymatic release of aglycones from their conjugated forms.

- Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: A Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm column is suitable for separating these polar compounds.

- Mobile Phase: Isocratic elution with a pH 3.5 phosphonate (B1237965) buffer.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 210 nm.

- Quantification: Prepare a calibration curve using certified standards of 3-NPOH and 3-NPA.

Protocol 2: General Workflow for GC-MS Analysis of this compound in Plant Extracts

This protocol outlines a general workflow for the analysis of 3-NPOH using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.

1. Extraction:

- Homogenize fresh or dried plant material in a suitable solvent such as methanol (B129727) or a methanol/water mixture.

- Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the extract and remove interfering compounds.

2. Derivatization:

- Evaporate the cleaned extract to dryness under a stream of nitrogen.

- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

- Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

3. GC-MS Analysis:

- GC System: A gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Injection: Splitless or split injection depending on the concentration of the analyte.

- Oven Temperature Program: A temperature gradient program to separate the analytes of interest.

- MS Detection: Electron ionization (EI) mode with scanning for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

- Identification: Compare the mass spectrum and retention time of the analyte with that of a derivatized 3-NPOH standard.

- Quantification: Use an internal standard and a calibration curve for accurate quantification.

Proposed Biosynthetic Pathway and Experimental Workflow Diagrams

Proposed Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, a pathway for the closely related compound, 3-nitropropionic acid, has been proposed in plants, starting from malonic acid.[8] It is hypothesized that 3-NPOH may be an intermediate in or a derivative of this pathway. The diagram below illustrates a proposed pathway leading to 3-NPOH.

Experimental Workflow for 3-NPOH Analysis

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from plant material.

Conclusion

This compound and its glycosides are significant natural toxins found primarily in the Fabaceae family, with Astragalus species being a major source. The presence of these compounds necessitates reliable analytical methods for their detection and quantification to mitigate risks to livestock and to further understand their biosynthesis and potential applications. While analytical protocols using HPLC and GC-MS are established, further research is needed to fully elucidate the biosynthetic pathway of 3-NPOH in plants. This technical guide provides a foundational understanding for researchers and professionals working with these important natural products.

References

- 1. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 2. Distribution of Miserotoxin in Varieties of Astragalus miser Dougl. ex Hook. | Weed Science | Cambridge Core [cambridge.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and this compound in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nitropropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 3-Nitropropanol (CAS No: 25182-84-7). This compound is a significant organic compound, not only for its versatile role as a synthetic intermediate but also for its toxicological profile as a metabolic precursor to the mitochondrial toxin 3-nitropropanoic acid (3-NPA). This document includes detailed tables of its properties, experimental protocols for its synthesis and key reactions, and visual diagrams of its metabolic and chemical pathways to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its polarity, imparted by both the hydroxyl (-OH) and nitro (-NO₂) functional groups, influences its solubility in water and other polar solvents.[1][2]

Identifiers and Descriptors

| Property | Value | Reference |

| IUPAC Name | 3-nitropropan-1-ol | [3] |

| CAS Number | 25182-84-7 | |

| Molecular Formula | C₃H₇NO₃ | |

| Molecular Weight | 105.09 g/mol | [3] |

| Canonical SMILES | C(C--INVALID-LINK--[O-])CO | [3] |

| InChI | InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | [3] |

| InChIKey | YISPKQZWSIMXMX-UHFFFAOYSA-N | [3] |

| Synonyms | 3-Nitro-1-propanol, 3-Hydroxy-1-nitropropane | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 138-140 °C at 43 hPa | |

| Melting Point | -20 °C (estimate) | |

| Density | 1.21 g/cm³ at 20 °C | |

| Refractive Index | 1.4381 (estimate) | |

| Flash Point | 115.9 °C | [4] |

| pKa | 8.40 ± 0.29 (Predicted) | |

| Solubility | Soluble in water and most organic solvents | [2] |

Spectroscopic Data

While specific spectra are instrument-dependent, the following provides an overview of expected spectroscopic features for this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will prominently feature a broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[5] Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) are expected around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show three distinct signals corresponding to the three methylene (B1212753) groups. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, as would the protons on the carbon adjacent to the nitro group (-CH₂NO₂). The central methylene group (-CH₂-) would appear as a multiplet (a pentet).

-

¹³C NMR : The carbon NMR spectrum will display three signals for the three unique carbon atoms. The chemical shifts will be influenced by the attached electronegative groups, with the carbon bonded to the nitro group appearing furthest downfield.[6]

-

-

Mass Spectrometry (MS) : Under electron ionization, the molecular ion peak (M⁺) at m/z = 105 may be weak or absent.[7] Characteristic fragmentation patterns would include the loss of a water molecule (M-18), a hydroxyl radical (M-17), and a nitro group (M-46).[7][8]

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis.[9] Its reactivity is dominated by the hydroxyl and nitro functional groups.

Synthesis

Several synthetic routes to this compound have been established. A common and effective method involves the reduction of its aldehyde precursor, 3-nitropropanal (B1599391).[1] Other methods include the reaction of 3-iodo- or 3-bromopropanol with silver nitrite (B80452) and the reduction of 3-nitropropionic acid with diborane (B8814927) or borane-dimethyl sulfide.[1]

Key Reactions

-

Oxidation : The primary alcohol group of this compound can be oxidized to form 3-nitropropanoic acid. This transformation is significant as 3-nitropropanoic acid is a potent mitochondrial toxin.[10]

-

Reduction : The nitro group is readily reduced to an amino group, yielding 3-aminopropanol. This reaction is typically performed using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.[2]

Experimental Protocols

Synthesis of this compound from 3-Nitropropanal[1]

This protocol describes the reduction of crude 3-nitropropanal to this compound using sodium borohydride.

Materials:

-

Crude 3-nitropropanal (0.456 mol)

-

Methanol (450 mL)

-

Sodium borohydride (0.456 mol)

-

Methyl orange indicator (0.1% aqueous solution)

-

7.5 N Hydrochloric acid in methanol

Procedure:

-

In a 1-L round-bottomed flask equipped with a magnetic stirrer, dissolve the crude 3-nitropropanal in methanol.

-

Cool the stirred solution to -20 °C using an appropriate cooling bath.

-

Add sodium borohydride in 10 portions over a 30-minute period, maintaining the temperature at -20 °C.

-

Continue stirring at -20 °C for an additional hour after the addition is complete.

-

Add a drop of methyl orange indicator to the solution.

-

Carefully add 7.5 N methanolic HCl dropwise until the suspension turns and remains pink, indicating neutralization of excess borohydride.

-

The resulting mixture containing this compound can then be purified by distillation under reduced pressure.

Analytical Method: Quantification by HPLC[12][13]

This protocol provides a general method for the quantitative analysis of this compound in a solution, adaptable from methods used for plasma and plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Micropak MCH-5).

-

Mobile Phase: Isocratic elution with 0.15% orthophosphoric acid in water (pH adjusted to 2.0).

-

Detection: UV detection at 210 nm.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

Procedure:

-

Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulate matter.

-

Inject a known volume of the sample and standards onto the HPLC system.

-

Monitor the elution of this compound at 210 nm.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Toxicology

This compound itself is not considered highly toxic to mammals.[10] However, its toxicological significance arises from its metabolic conversion to 3-nitropropanoic acid (3-NPA) by hepatic alcohol dehydrogenase.[10]

3-NPA is a potent and irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[10][11] By inhibiting this enzyme, 3-NPA disrupts cellular respiration and ATP production, leading to cellular energy failure.[12] This mechanism of toxicity is particularly damaging to neuronal tissues, and 3-NPA is widely used in research to create animal models of neurodegenerative disorders like Huntington's disease.[11][13]

Applications in Research

-

Neuroscience: Due to its conversion to 3-NPA, this compound is used to induce striatal degeneration in animal models, closely mimicking the pathology of Huntington's disease.[11][13] These models are invaluable for studying disease mechanisms and for the preclinical testing of potential therapeutics.

-

Agriculture and Environmental Science: A derivative, 3-nitrooxypropanol (3-NOP), is a potent inhibitor of the enzyme methyl-coenzyme M reductase in methanogenic archaea found in the rumen of livestock. This has led to its development as a feed additive to reduce methane (B114726) emissions from cattle, a significant contributor to greenhouse gases.

-

Organic Synthesis: It serves as a versatile precursor for the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals.[9]

Safety and Handling

This compound is classified as toxic if swallowed. It can also cause skin and eye irritation and may cause respiratory irritation.[3]

-

Hazard Classifications: Acute Toxicity, Oral (Category 3)

-

GHS Pictograms: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed)

-

Precautionary Statements: P264, P270, P301 + P310, P405, P501

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 25182-84-7 | Benchchem [benchchem.com]

- 3. 3-Nitro-1-propanol | C3H7NO3 | CID 32832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chemconnections.org [chemconnections.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Toxicity and metabolism of the conjugates of this compound and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

3-Nitropropanol Metabolism in Livestock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) is a toxic compound found in certain forage plants, posing a significant threat to livestock health. This technical guide provides a comprehensive overview of the metabolic fate of 3-NPOH in livestock, with a focus on ruminants. It details the dual pathways of detoxification in the rumen and toxification in systemic circulation, presents available quantitative data on its toxicokinetics, outlines experimental methodologies for its study, and visualizes the key metabolic and experimental processes. Understanding the intricate metabolism of 3-NPOH is crucial for developing effective mitigation strategies and ensuring animal welfare and productivity.

Introduction

This compound (3-NPOH) and its glycoside precursors are naturally occurring toxins present in various species of Astragalus (milkvetch) and other legumes.[1][2] Ingestion of these plants can lead to toxicity in livestock, characterized by neurological and respiratory distress. The toxicity of 3-NPOH is primarily attributed to its metabolic conversion to 3-nitropropionic acid (NPA), a potent inhibitor of cellular respiration.[2][3] This document serves as an in-depth technical resource on the metabolism of 3-NPOH in livestock, compiling current knowledge on its biochemical transformations, quantitative toxicokinetics, and the experimental approaches used to elucidate these processes.

Metabolic Pathways

The metabolism of 3-NPOH in livestock, particularly in ruminants, follows two main routes: detoxification within the rumen and toxification in the liver and other tissues.

Ruminal Metabolism: The Detoxification Pathway

The rumen microbiome plays a crucial role in detoxifying ingested 3-NPOH.[2] Several species of ruminal bacteria can metabolize nitrotoxins.[2][4] A key bacterium identified in this process is Denitrobacterium detoxificans, an obligate anaerobe that can utilize nitrocompounds as terminal electron acceptors in its respiration.[1][5][6]

The primary detoxification reaction involves the reduction of the nitro group of 3-NPOH to an amino group, forming the non-toxic compound 3-aminopropanol.[5] This process is critical for conferring protection to ruminants consuming 3-NPOH-containing forages.[2][4] The rate of this detoxification can be influenced by the composition of the diet and the adaptation of the ruminal microbial population.[2]

Systemic Metabolism: The Toxification Pathway

A portion of ingested 3-NPOH can escape ruminal detoxification and be absorbed into the bloodstream.[7] The primary site of absorption in sheep is the reticulo-rumen. Once in the systemic circulation, 3-NPOH is transported to the liver, where it undergoes oxidation.

The key enzyme in this toxification pathway is hepatic alcohol dehydrogenase (ADH), which oxidizes 3-NPOH to 3-nitropropionaldehyde (3-NPAL).[2][8] 3-NPAL is then rapidly oxidized, likely by aldehyde dehydrogenase, to the highly toxic metabolite 3-nitropropionic acid (NPA).[8]

NPA exerts its toxic effects by irreversibly inhibiting succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][9][10] This inhibition blocks cellular energy production (ATP synthesis) and leads to oxidative stress, ultimately causing cell death and the clinical signs of poisoning.[2][4][9]

Quantitative Data on this compound Toxicokinetics

Quantitative data on the toxicokinetics of 3-NPOH in livestock are crucial for risk assessment and management. The available data are summarized below.

Table 1: Ruminal Disappearance and Plasma Levels of 3-NPOH and Metabolites in Cattle

| Parameter | Value | Species | Experimental Conditions | Reference |

| 3-NPOH Half-life in Rumen | 1.24 hours | Cattle | Dosed with timber milkvetch (A. miser var. serotinus) | [7] |

| Peak Plasma NPA after 3-NPOH Dosing | Not specified, but detected | Cattle | Dosed with timber milkvetch | [7] |

| Peak Plasma Inorganic Nitrite after 3-NPOH Dosing | Not specified, but detected | Cattle | Dosed with timber milkvetch | [7] |

Table 2: Absorption Sites of 3-NPOH in Sheep

| Injection Site | Dose (mg/kg) | Observation | Reference |

| Rumen | 30 | Rapid absorption and conversion to NPA | |

| Abomasum | 10 | Absorption occurred | |

| Small Intestine | 10 | Rapid absorption |

Note: The reticulo-rumen was identified as the major site of absorption for both 3-NPOH and NPA.

Experimental Protocols

This section outlines the general methodologies employed in the study of 3-NPOH metabolism in livestock.

In Vivo Studies of 3-NPOH Absorption and Metabolism

Objective: To determine the sites of absorption and the metabolic fate of 3-NPOH in live animals.

Methodology:

-

Animal Preparation: Surgically fit livestock (e.g., sheep, cattle) with ruminal, abomasal, and/or intestinal cannulas to allow for direct administration of 3-NPOH and collection of digesta samples.

-

Dosing: Administer a known dose of 3-NPOH directly into the desired compartment of the gastrointestinal tract (e.g., rumen, abomasum, small intestine).

-

Blood Sampling: Collect serial blood samples from a jugular vein catheter at predetermined time points post-dosing.

-

Digesta Sampling: Collect samples of ruminal fluid, abomasal contents, or intestinal digesta at various time points.

-

Sample Processing: Centrifuge blood samples to obtain plasma. Process digesta samples as required for analysis.

-

Analytical Chemistry: Analyze plasma and digesta samples for concentrations of 3-NPOH, NPA, and other potential metabolites using methods such as High-Performance Liquid Chromatography (HPLC).[11]

In Vitro Studies of Ruminal Metabolism

Objective: To investigate the detoxification of 3-NPOH by ruminal microorganisms under controlled laboratory conditions.

Methodology:

-

Rumen Fluid Collection: Obtain fresh rumen fluid from a cannulated animal.

-

Incubation Setup: Prepare anaerobic incubation vessels containing a buffered medium and a substrate (e.g., forage).

-

Inoculation: Inoculate the vessels with fresh rumen fluid.

-

Treatment: Add 3-NPOH to the treatment vessels.

-

Incubation: Incubate the vessels under anaerobic conditions at 39°C.

-

Sampling: Collect samples from the incubation vessels at various time points.

-

Analysis: Analyze the samples for the disappearance of 3-NPOH and the appearance of metabolites like 3-aminopropanol.

Enzyme Kinetics of 3-NPOH Oxidation

Objective: To characterize the kinetics of the enzymatic conversion of 3-NPOH to NPA.

Methodology:

-

Enzyme Preparation: Purify alcohol dehydrogenase from liver tissue.[8]

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, NAD+ as a cofactor, and varying concentrations of 3-NPOH in a suitable buffer.

-

Kinetic Assay: Monitor the reaction progress over time by measuring the formation of NADH spectrophotometrically or by quantifying the production of NPA using HPLC.

-

Data Analysis: Determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Analytical Methods

The accurate quantification of 3-NPOH and its metabolites in biological matrices is essential for metabolic and toxicokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most commonly employed technique for the simultaneous determination of 3-NPOH and NPA in plasma and other biological samples.[11] A typical method involves:

-

Sample Preparation: Deproteinization of plasma samples, often with an acid, followed by centrifugation.

-

Chromatographic Separation: Use of a reverse-phase column (e.g., C18) with an isocratic mobile phase, such as a dilute acid solution (e.g., 0.15% orthophosphoric acid).[11]

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

Conclusion

The metabolism of this compound in livestock is a complex interplay between detoxification by the rumen microbiota and toxification by hepatic enzymes. The formation of 3-nitropropionic acid is the key event leading to cellular toxicity. While the qualitative aspects of these pathways are well-understood, further research is needed to generate more comprehensive quantitative toxicokinetic data across different livestock species. The experimental protocols and analytical methods outlined in this guide provide a framework for future investigations aimed at mitigating the risks associated with 3-NPOH exposure in livestock. A deeper understanding of these processes is paramount for developing targeted interventions, such as dietary manipulations to enhance ruminal detoxification, and for ensuring the safety and productivity of livestock production systems.

References

- 1. Germ AI | Denitrobacterium detoxificans [germai.app]

- 2. Toxicity and metabolism of the conjugates of this compound and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Denitrobacterium - Wikipedia [en.wikipedia.org]

- 6. Denitrobacterium detoxificans gen. nov., sp. nov., a ruminal bacterium that respires on nitrocompounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption of this compound (miserotoxin aglycone) from the compound stomach of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro biotransformation of this compound (miserotoxin aglycone) by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of 3-nitropropionic acid and this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of 3-Nitropropanol Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitropropanol (3-NPOH) is a potent neurotoxin primarily found in certain species of Astragalus plants. While not intrinsically toxic, its metabolite, 3-nitropropionic acid (3-NPA), is a powerful and irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in cellular respiration. This inhibition triggers a cascade of events, including mitochondrial dysfunction, energy depletion, oxidative stress, and ultimately, selective neuronal cell death, particularly in the striatum. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 3-NPOH toxicity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This information is crucial for researchers investigating neurodegenerative diseases, such as Huntington's disease, for which 3-NPA serves as a valuable experimental model, and for professionals in drug development seeking to identify novel therapeutic targets.

The Metabolic Activation and Primary Molecular Target of this compound

This compound itself is not the ultimate toxic agent.[1][2][3][4] Upon ingestion, it is rapidly metabolized in the liver by alcohol dehydrogenase to its toxic metabolite, 3-nitropropionic acid (3-NPA).[1][2][3] 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5][6][7][8] This irreversible inhibition is the central event in 3-NPOH toxicity.[5][6][7] The inactivation of SDH occurs through the covalent binding of 3-NPA to the enzyme's active site.[6][7]

The inhibition of SDH has profound consequences for cellular metabolism. It disrupts the Krebs cycle and the electron transport chain, leading to a significant reduction in ATP production and a state of cellular energy depletion.[4][5][6][8] This energy crisis is a primary driver of the subsequent pathological events.

Key Pathophysiological Consequences of SDH Inhibition

The irreversible inhibition of SDH by 3-NPA initiates a series of interconnected and deleterious cellular events:

Mitochondrial Dysfunction and Energy Depletion

The most immediate consequence of SDH inhibition is a severe impairment of mitochondrial function. The blockage of the electron transport chain at Complex II leads to a drastic decrease in ATP synthesis.[4][6][8] Studies have shown a rapid, dose- and time-dependent drop in intracellular ATP levels in neuronal cells exposed to 3-NPA.[9] This energy deficit particularly affects metabolically active cells like neurons, making them highly susceptible to 3-NPA-induced damage.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

The disruption of the electron transport chain by 3-NPA leads to an overproduction of reactive oxygen species (ROS).[6][9] The impaired electron flow results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions and other ROS. This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.[9] Oxidative damage to lipids, proteins, and DNA is a major contributor to the cellular pathology observed in 3-NPA toxicity.[10]

Excitotoxicity

3-NPA-induced energy depletion makes neurons more vulnerable to glutamate-mediated excitotoxicity.[11] The reduction in ATP levels impairs the function of ion pumps, such as the Na+/K+-ATPase, leading to membrane depolarization. This depolarization relieves the voltage-dependent magnesium block of NMDA receptors, making them hypersensitive to ambient glutamate (B1630785) levels.[11] The excessive influx of Ca2+ through these overstimulated NMDA receptors triggers a cascade of neurotoxic events, including the activation of proteases and lipases, and further mitochondrial damage.[11]

Apoptosis and Necrosis

The combination of energy failure, oxidative stress, and excitotoxicity ultimately leads to cell death through both apoptosis (programmed cell death) and necrosis.[1][12] 3-NPA can trigger the intrinsic apoptotic pathway through the release of cytochrome c from damaged mitochondria, leading to the activation of caspases, particularly caspase-3.[13] In cases of severe energy depletion, cells may undergo necrotic cell death.[1][12]

Quantitative Data on this compound/3-Nitropropionic Acid Toxicity

The following tables summarize key quantitative data from various experimental studies on 3-NPA toxicity.

Table 1: Dose-Response of 3-NPA in Animal Models

| Animal Model | Dose of 3-NPA | Route of Administration | Observed Effects | Reference |

| Rat | 20 mg/kg/day for 4 days | Intraperitoneal (i.p.) | Induces oxidative stress and increases lipid peroxidation in the brain. | [13] |

| Rat | 10-30 mg/kg/day (acute) | Intraperitoneal (i.p.) | Induces behavioral changes. | [2] |

| Rat | 10-15 mg/kg/day (chronic) | Intraperitoneal (i.p.) | Mimics Huntington's disease-like pathology. | [14] |

| Mouse | 100-200 mg/kg | Intraperitoneal (i.p.) | Evokes seizures. | [13] |

| Mouse | 6.25, 12.5, and 25 mg/kg for 7 days | Intraperitoneal (i.p.) | Induces ovarian oxidative stress and impairs follicle development. | [15] |

Table 2: Effects of 3-NPA on Cellular and Biochemical Parameters

| Parameter | Cell/Tissue Type | 3-NPA Concentration | Effect | Reference |

| SDH Activity | Rat Striatum | Chronic infusion | 35% reduction after 3 days, 50% reduction after 5 days. | [8] |

| SDH Inhibition Threshold | Rat Brain | Systemic injection | 50-60% inhibition of control levels is the neurotoxic threshold. | [3] |

| ATP Production | Striatal Cells | 10 mM for 24 hours | Significant decrease in ATP levels. | [16] |

| Mitochondrial Membrane Potential | SH-SY5Y cells | 5 mM | 36 ± 2.3% of control fluorescence level after 45 minutes. | [17] |

| ROS Production | Goose Granulosa Cells | 5.0 mmol/l for 24 hours | 25.4% increase in intracellular ROS. | [18] |

| Cell Viability | Goose Granulosa Cells | 5.0 mmol/l for 24 hours | 45.5% decrease in cell viability. | [18] |

| Lipid Peroxidation (MDA levels) | Rat Striatum | 16.5 mg/kg (single dose) | 777.9% of control values after 24 hours. | [19] |

| Caspase-3 Activity | Cultured Rat Hippocampal Neurons | Varies | Increased levels, indicative of apoptosis. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 3-NPOH/3-NPA toxicity.

Measurement of Succinate Dehydrogenase (SDH) Activity

Principle: SDH activity is determined by measuring the reduction of a tetrazolium salt, such as 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), to a colored formazan (B1609692) product. The rate of formazan formation is proportional to the SDH activity.

Protocol:

-

Sample Preparation: Homogenize tissue samples (e.g., brain striatum) or cell pellets in ice-cold isolation buffer. Centrifuge the homogenate to obtain a mitochondrial fraction.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, the substrate (succinate), and the electron acceptor (INT).

-

Assay: Add the mitochondrial preparation to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) at regular time intervals using a spectrophotometer.

-

Calculation: Calculate the SDH activity based on the rate of change in absorbance and the protein concentration of the sample.

For a detailed protocol, refer to Munujos et al. (1993) as cited in[20].

Quantification of Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be quantified using fluorescent probes that become fluorescent upon oxidation by ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Protocol:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Loading with Probe: Incubate the cells with DCFH-DA in a serum-free medium. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.

-

Treatment: Expose the cells to 3-NPA at the desired concentration and for the specified duration.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

-

Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration to determine the relative ROS levels.

For a detailed protocol for measuring mitochondrial ROS, refer to the method described for H2O2 emission using Amplex Red as described in[21][22].

Assessment of Apoptosis by Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.

Protocol:

-

Cell Lysis: Lyse the control and 3-NPA-treated cells using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Caspase-3 Assay: Add the cell lysate to a reaction buffer containing a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay).

-

Incubation: Incubate the reaction mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

-

Measurement: Measure the absorbance of the released chromophore (e.g., p-nitroaniline at 405 nm) or the fluorescence of the released fluorophore using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.

For detailed protocols, refer to commercially available caspase-3 assay kits such as those from Sigma-Aldrich or Abcam[23].

Histopathological Analysis of Brain Lesions

Principle: Histopathological examination of brain tissue allows for the visualization and assessment of neuronal damage, inflammation, and other structural changes induced by 3-NPA.

Protocol:

-

Tissue Fixation: Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde) to preserve the brain tissue.

-

Tissue Processing: Dehydrate the fixed brain tissue through a series of graded alcohols and embed it in paraffin (B1166041) wax.

-

Sectioning: Cut thin sections of the embedded tissue using a microtome.

-

Staining: Stain the tissue sections with histological stains such as Hematoxylin and Eosin (H&E) for general morphology or specific neuronal markers (e.g., NeuN) using immunohistochemistry.

-

Microscopic Examination: Examine the stained sections under a light microscope to evaluate the extent and characteristics of the neuronal lesions, gliosis, and other pathological changes.

For a general protocol on detecting apoptotic cells in tissue sections, refer to the Neutral Red staining method described in[24].

Visualizing the Mechanisms of this compound Toxicity

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying 3-NPOH toxicity.

Signaling Pathway of this compound Toxicity

Caption: Signaling pathway of this compound toxicity.

Experimental Workflow for Investigating 3-NPA Toxicity

Caption: General experimental workflow for studying 3-NPA toxicity.

Conclusion

The toxicity of this compound is a multi-faceted process initiated by its metabolic conversion to 3-NPA and the subsequent irreversible inhibition of succinate dehydrogenase. This primary insult triggers a cascade of detrimental events, including mitochondrial dysfunction, energy depletion, oxidative stress, and excitotoxicity, culminating in neuronal cell death. The selective vulnerability of the striatum to 3-NPA makes it a highly relevant model for studying the pathogenesis of neurodegenerative disorders like Huntington's disease. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of effective therapeutic strategies aimed at mitigating the devastating effects of mitochondrial toxins and related neurodegenerative conditions. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuroscience.

References

- 1. Nature and distribution of brain lesions in rats intoxicated with 3-nitropropionic acid: a type of hypoxic (energy deficient) brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Nitropropionic acid (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbigerone attenuates 3-nitropropionic acid-induced Huntington’s disease-like neuropathology in rats via antioxidant, anti-inflammatory, and neuroprotective mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-nitropropionic acid-induced mitochondrial permeability transition: comparative study of mitochondria from different tissues and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. conductscience.com [conductscience.com]

- 15. 3-Nitropropionic Acid Induces Ovarian Oxidative Stress and Impairs Follicle in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endogenous dopamine enhances the neurotoxicity of 3-nitropropionic acid in the striatum through the increase of mitochondrial respiratory inhibition and free radicals production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acute and Long-Term Response of Dopamine Nigrostriatal Synapses to a Single Low Dose Episode of 3-Nitropropionic Acid-Mediated Chemical Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 24. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Nitropropanol in Livestock Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPOH) and its oxidized metabolite, 3-nitropropionic acid (3-NPA), are potent neurotoxins found in a variety of leguminous plants, particularly of the Astragalus genus. These compounds pose a significant threat to livestock, causing a range of clinical signs from respiratory distress and locomotor difficulties to sudden death. This technical guide provides an in-depth analysis of the mechanism of 3-NPOH toxicity, its metabolism in ruminants, and the downstream cellular consequences. It also details experimental protocols for the detection and quantification of these toxins and for assessing their biochemical effects, with a focus on the inhibition of succinate (B1194679) dehydrogenase. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of livestock toxicology and the development of potential therapeutic interventions.

Introduction

Poisoning of livestock by nitro-containing plants is a significant concern in many parts of the world. The primary toxic principles in these plants are glycosides of this compound (3-NPOH), such as miserotoxin, and glucose esters of 3-nitropropionic acid (3-NPA).[1][2] While 3-NPOH itself is not directly toxic, it is readily converted to the highly toxic 3-NPA by hepatic alcohol dehydrogenase.[1][2] This guide will focus on the pivotal role of 3-NPOH as a pro-toxin and the subsequent toxic cascade initiated by its metabolite, 3-NPA.

Mechanism of Toxicity

The toxicity of 3-NPOH is intrinsically linked to its metabolic conversion to 3-NPA. 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[1][3][4] By irreversibly binding to the active site of SDH, 3-NPA effectively blocks cellular respiration, leading to a rapid decline in ATP production.[1][2][3] This energy deficit is a primary driver of the cellular dysfunction and death that characterizes 3-NPOH poisoning.

Signaling Pathway of 3-NPA Induced Cellular Damage

The inhibition of SDH by 3-NPA triggers a cascade of downstream events that culminate in cellular damage and apoptosis. A key consequence of electron transport chain disruption is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][5] This oxidative stress, coupled with the energy deficit, contributes to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of executioner caspases, such as caspase-3, ultimately leading to programmed cell death.[5]

Quantitative Toxicological Data

The toxicity of 3-NPOH and 3-NPA can vary depending on the animal species and the route of administration. Ruminants are generally less susceptible than monogastric animals due to the detoxifying action of their rumen microflora.[1]

| Compound | Species | Route | Toxic Dose | Reference |

| This compound | Cattle | Intravenous | LD50: 30 mg/kg body weight | [6] |

| 3-Nitropropionic Acid | Sheep | Intravenous | LD50: 52 mg/kg body weight | [6] |

| 3-Nitropropionic Acid | General | Oral | LD50: 60-120 mg/kg | [1] |

| This compound | Cattle | Oral (from plant) | Minimum lethal dose: 20-60 mg/kg body weight | [6] |

| Parameter | Value | Species | Conditions | Reference |

| 3-NPOH half-life in rumen | 1.24 hours | Cattle | After administration of Astragalus miser var. serotinus | [7] |

| SDH Inhibition Threshold for Neurotoxicity | 50-60% of control levels | Rat (brain) | Chronic 3-NPA administration | [8] |

| ROS Production Increase | 25.4% | Goose (granulosa cells) | 5.0 mmol/L 3-NPA for 24h | [2][5] |

| Early Apoptotic Cells Increase | 38.43% | Goose (granulosa cells) | 5.0 mmol/L 3-NPA for 24h | [2] |

Experimental Protocols

Analysis of 3-NPOH and 3-NPA in Forage and Biological Samples

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of 3-NPOH and 3-NPA.

-

Forage: Freeze-dried plant material can be extracted with water at room temperature to release the aglycones from their conjugated forms.[9]

-

Plasma: Deproteinization of plasma samples is required, followed by extraction. A common method involves reverse-phase HPLC.[1]

| Parameter | Specification |

| Column | Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm |

| Mobile Phase | Isocratic elution with pH 3.5 phosphonate (B1237965) buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Reference | [9] |

| Parameter | Specification |

| Column | Micropak MCH-5 |

| Mobile Phase | Isocratic elution with 0.15% orthophosphoric acid (pH 2.0) |

| Detection | UV |

| Reference | [1] |

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

SDH catalyzes the oxidation of succinate to fumarate. The electrons released are transferred to a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), causing a color change that can be measured spectrophotometrically. The rate of color change is proportional to SDH activity.

-

Prepare mitochondrial fraction: Isolate mitochondria from tissue homogenates by differential centrifugation.

-

Reaction Mixture: In a microplate well, combine the mitochondrial suspension with the assay buffer.

-

Pre-incubation with Inhibitor: Add various concentrations of 3-NPA (or a control vehicle) to the wells and pre-incubate.

-

Initiate Reaction: Start the reaction by adding succinate and DCPIP.

-

Measure Absorbance: Immediately measure the decrease in absorbance at 600 nm kinetically over a set period.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each 3-NPA concentration and calculate the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

The assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore, p-nitroanilide (pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 400-405 nm.[3][10]

-

Induce Apoptosis: Treat cells with 3-NPA to induce apoptosis.

-

Prepare Cell Lysates: Lyse the cells to release their intracellular contents.

-

Reaction: Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

-

Incubation: Incubate the reaction mixture to allow for substrate cleavage.

-

Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Experimental Workflow for Investigating 3-NPOH Poisoning

A systematic approach is crucial when investigating suspected cases of livestock poisoning by nitro-containing plants.

Conclusion

This compound, through its metabolic conversion to 3-nitropropionic acid, represents a significant toxicological threat to livestock. The irreversible inhibition of succinate dehydrogenase by 3-NPA initiates a cascade of cellular events, including energy deprivation, oxidative stress, and apoptosis, which manifest as the clinical signs of poisoning. A thorough understanding of this toxic mechanism, coupled with robust analytical and biochemical assays, is essential for the accurate diagnosis of poisoning incidents and for the development of effective preventative and therapeutic strategies. This guide provides a foundational resource for researchers and professionals working to mitigate the impact of these potent natural toxins on livestock health and productivity.

References

- 1. Quantitative determination of 3-nitropropionic acid and this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 3-nitropropionic acid inducing oxidative stress and apoptosis of granulosa cells in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 8. Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and this compound in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

The Biosynthesis of 3-Nitropropanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropanol (3-NPA-ol) and its oxidized precursor, 3-nitropropanoic acid (3-NPA), are potent toxins produced by a variety of plants and fungi. Their significance stems from their irreversible inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, leading to cellular energy depletion and neurotoxicity. This mechanism has led to the use of 3-NPA as a model for studying neurodegenerative diseases like Huntington's disease. Understanding the biosynthesis of these nitro compounds is critical for developing strategies to mitigate their toxicity in agriculture and for exploring their potential pharmacological applications. This guide provides an in-depth overview of the natural biosynthetic pathways of this compound, detailing the key enzymes, intermediates, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound and 3-nitropropanoic acid are naturally occurring nitroaliphatic compounds found in a diverse range of organisms, including leguminous plants of the genera Astragalus, Coronilla, and Indigofera, as well as various species of fungi such as Aspergillus and Penicillium.[1][2] In plants, this compound is often sequestered in a less toxic glycosylated form known as miserotoxin, which is a 3-nitro-1-propyl-beta-D-glucopyranoside.[1] The toxicity of these compounds is primarily attributed to 3-NPA, which can be formed from the oxidation of 3-NPA-ol by enzymes like hepatic alcohol dehydrogenase in mammals.[3][4] 3-NPA acts as a suicide inhibitor of succinate dehydrogenase, a critical enzyme in both the Krebs cycle and the electron transport chain, thereby disrupting cellular respiration.[5][6] This guide focuses on the natural biosynthetic pathways leading to the formation of this compound.

Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, 3-nitropropanoic acid. The pathways vary between different kingdoms of life, primarily plants and fungi.

Fungal Biosynthesis of 3-Nitropropanoic Acid

In fungi, such as the koji mold Aspergillus oryzae, the biosynthesis of 3-NPA originates from the amino acid L-aspartate.[7][8] A dedicated biosynthetic gene cluster (BGC) encodes the necessary enzymes for this transformation.[7][9]

The key steps are:

-

Oxidation of L-aspartate: The flavin-dependent amine oxidase, NpaA, catalyzes the oxidation of L-aspartate to form (S)-nitrosuccinic acid.[7][8][10] This enzyme exhibits strict substrate specificity for L-aspartate.[10]

-

Decarboxylation: The intermediate, (S)-nitrosuccinic acid, undergoes decarboxylation to yield 3-nitropropanoic acid. This step can occur spontaneously under physiological conditions, but it is likely accelerated by a decarboxylase, NpaB, also encoded within the BGC.[7][8][11]

A conserved BGC for 3-NPA biosynthesis has been identified in various fungi used in food processing, highlighting the importance of monitoring for the potential presence of this mycotoxin.[7][9]

Plant Biosynthesis of 3-Nitropropanoic Acid and this compound

In plants, the biosynthetic route to 3-NPA and its derivatives appears to differ from the fungal pathway. Studies on leaf beetles that sequester these compounds from their host plants, and on plants like Indigofera spicata, suggest that β-alanine is a key precursor.[12][13][14] The proposed pathway involves the consecutive oxidation of the amino group of β-alanine to form 3-NPA.[12]

The subsequent conversion of 3-NPA to this compound involves a reduction of the carboxylic acid group. While the specific enzymes catalyzing this reduction in producer organisms are not yet fully characterized, it is mechanistically the reverse of the oxidation seen in mammals where alcohol dehydrogenase converts 3-NPA-ol to 3-NPA.

Key Enzymes and Their Characteristics

A summary of the key enzymes involved in the biosynthesis of 3-NPA is presented below. The enzyme responsible for the final reduction to 3-NPA-ol in producer organisms remains an active area of research.

| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temperature (°C) |

| NpaA ((S)-nitrosuccinate synthase) | Aspergillus oryzae | L-aspartate, NADPH, O₂ | (S)-nitrosuccinic acid | FAD | Not Reported | Not Reported |

| NpaB (decarboxylase) | Aspergillus oryzae | (S)-nitrosuccinic acid | 3-Nitropropanoic acid | Mg²⁺ (putative) | Not Reported | Not Reported |

Signaling Pathways and Experimental Workflows

To visualize the biochemical transformations and the general approach to studying this pathway, the following diagrams are provided.

Caption: Fungal biosynthetic pathway of 3-Nitropropanoic Acid.

Caption: Workflow for NpaA enzyme activity assay.

Experimental Protocols

This section provides a generalized protocol for the heterologous expression and activity assay of the fungal enzyme NpaA, based on methodologies described in the literature.[10]

Heterologous Expression and Purification of NpaA

-

Gene Cloning: The gene encoding NpaA from Aspergillus oryzae is cloned into an appropriate expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable bacterial host strain, such as E. coli BL21 (DE3).

-

Protein Expression: The bacterial culture is grown to a suitable optical density (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-